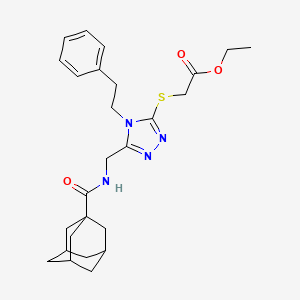

ethyl 2-((5-(((1s,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

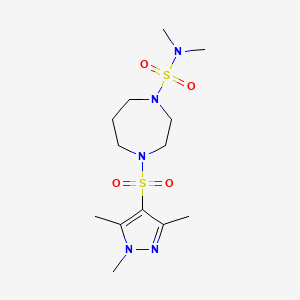

The compound contains an adamantane group, which is a type of polycyclic alkane consisting of three interconnected cyclohexane rings . Adamantane derivatives have been studied for their potential applications in various fields, including the synthesis of functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Molecular Structure Analysis

The compound contains an adamantane group, a triazole ring, and a thioacetate group. The adamantane group is a rigid, three-dimensional structure that is highly symmetrical . The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The thioacetate group contains a sulfur atom, which can contribute to the reactivity of the compound.Scientific Research Applications

Synthesis and Properties

Researchers have synthesized various adamantane derivatives, exploring their synthesis processes and properties. The synthesis of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and related compounds demonstrates the versatility of adamantane derivatives in chemical synthesis, yielding compounds with potential for further chemical modifications and applications in materials science (D’yachenko, Burmistrov, & Butov, 2019).

Structural Analysis

Detailed structural analysis through X-ray, DFT, QTAIM analysis, and molecular docking has been carried out on adamantane derivatives to understand the effects of substitutions on molecular properties. This research is crucial for designing compounds with desired physical, chemical, and biological properties, demonstrating the role of adamantane derivatives in advancing the understanding of molecular interactions and structure-activity relationships (Al-Wahaibi et al., 2018).

Crystallographic Studies

Crystallographic studies have provided insights into the molecular structure of adamantane derivatives, revealing how molecular geometry influences compound properties. For example, the study of "Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate" highlights the planarity and molecular interactions that could influence its reactivity and potential applications in designing materials or pharmaceuticals (Karczmarzyk et al., 2012).

Spectral and Quantum Chemical Analysis

The spectral and quantum chemical analysis of adamantane-based compounds provides a deeper understanding of their electronic structure and potential for interaction with biological molecules. Such analyses are foundational for drug design and material science, where the electronic properties of molecules can dictate their reactivity, binding affinity, and other crucial characteristics (Al-Ghulikah et al., 2019).

Antimicrobial and Anti-inflammatory Activity

Research into the antimicrobial and anti-inflammatory activities of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols shows the potential of adamantane derivatives in therapeutic applications. While the focus is not on drug use or dosage, these studies underscore the bioactivity of such compounds, which could lead to the development of new treatments (Al-Abdullah et al., 2014).

Mechanism of Action

Target of action

The compound “ethyl 2-((5-(((1s,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate” contains an adamantane moiety. Adamantane derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors .

Biochemical pathways

Adamantane derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Adamantane derivatives are generally well absorbed and distributed throughout the body .

Result of action

Adamantane derivatives can have a variety of effects depending on their specific targets .

Action environment

Factors such as ph, temperature, and the presence of other molecules can affect the action of many drugs .

Properties

IUPAC Name |

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O3S/c1-2-33-23(31)17-34-25-29-28-22(30(25)9-8-18-6-4-3-5-7-18)16-27-24(32)26-13-19-10-20(14-26)12-21(11-19)15-26/h3-7,19-21H,2,8-17H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMZJPNJNMJGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2581591.png)

![N-(3-ethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2581592.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate](/img/structure/B2581593.png)

![2-[4-Allyl-5-(benzothiazol-2-ylsulfanylmethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B2581597.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate](/img/structure/B2581603.png)

![(5E)-3-(2-chlorophenyl)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581604.png)

![N~5~-(3-ethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2581610.png)